3-Bromo-2-iodo-4-methyl-5-nitropyridine
Overview
Description
3-Bromo-2-iodo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C6H4BrIN2O2 and a molecular weight of 342.92 g/mol . It is a versatile small molecule scaffold used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the bromination and iodination of pyridine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boron Reagents: Essential for the transmetalation step in coupling reactions.
Reducing Agents: Such as hydrogen or hydrazine for the reduction of the nitro group.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Bromo-2-iodo-4-methyl-5-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-4-methyl-5-nitropyridine involves its participation in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon–carbon bonds . The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-3-nitropyridine: Used as a reactant in the synthesis of MLN0905, a potent inhibitor of Polo-like kinase 1.
5-Bromo-2-methylnicotinonitrile: Another pyridine derivative used in various chemical syntheses.
5-Bromo-2-hydroxy-3-nitropyridine: Utilized in the synthesis of complex organic molecules.
Uniqueness
3-Bromo-2-iodo-4-methyl-5-nitropyridine is unique due to its dual halogenation (bromine and iodine) and the presence of a nitro group, which provides versatility in chemical reactions and applications .
Properties
IUPAC Name |
3-bromo-2-iodo-4-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROEPJGNKPOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653953 | |
Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-06-6 | |
Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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